Nafagrel hydrochloride

Description

Historical Context of Thromboxane (B8750289) A2 Synthetase Inhibitors in Basic Research

The journey into understanding and targeting thromboxane A2 synthesis began with the identification of prostaglandins (B1171923) and their role in inflammation and hemostasis. In the 1970s, researchers discovered that arachidonic acid was metabolized into various bioactive lipids, including the highly potent but unstable thromboxane A2 (TXA2). nih.gov It was quickly established that TXA2 was a powerful mediator of platelet aggregation and vasoconstriction, implicating it as a key player in cardiovascular diseases. sc.edutaylorandfrancis.com

This discovery spurred the hypothesis that inhibiting TXA2 synthesis could be a valuable strategy. sc.edu Early research focused on non-selective inhibitors like aspirin, which acts on cyclooxygenase (COX) enzymes, thereby blocking the production of both TXA2 and other prostaglandins. taylorandfrancis.comrexhealth.com While effective, the lack of specificity of COX inhibitors led to a desire for more targeted agents. The goal was to isolate the effects of TXA2 inhibition from the broader effects of prostaglandin (B15479496) synthesis inhibition.

This led to the development of selective thromboxane A2 synthase inhibitors. Imidazole (B134444) and its derivatives were among the first compounds identified to selectively block the thromboxane synthase enzyme without significantly affecting other enzymes in the arachidonic acid cascade. sc.edu These first-generation inhibitors became critical tools in basic research, allowing scientists to confirm the central role of TXA2 in platelet function and to explore its involvement in various disease models. sc.edu These foundational studies paved the way for the development of more refined and potent inhibitors, such as Nafagrel (B1206401) hydrochloride, for use as precise molecular probes.

Contemporary Significance of Nafagrel Hydrochloride as a Mechanistic Probe

In modern biological research, this compound serves as a specific mechanistic probe to elucidate the role of the thromboxane A2 pathway. Its utility lies in its ability to selectively inhibit TXA2 synthase, allowing researchers to study the physiological and pathophysiological consequences of reduced TXA2 levels. This is distinct from broader-acting agents like aspirin, which inhibit cyclooxygenase (COX) and affect multiple downstream pathways. rexhealth.com

Furthermore, Nafagrel is used to probe the involvement of TXA2 in cellular signaling and disease progression beyond simple hemostasis. For instance, research has explored the role of the TXA2 pathway in cancer, where TXA2S expression has been linked to the inhibition of apoptosis (programmed cell death) in certain cancer cells. nih.gov By using Nafagrel to inhibit the enzyme, researchers can study the resulting effects on cell survival and proliferation, helping to unravel the mechanisms by which the TXA2 pathway may contribute to tumorigenesis. nih.gov

Table 2: Illustrative Research Findings on Platelet Inhibition

| Agonist | Parameter Measured | Effect of Inhibitor | Research Focus |

|---|---|---|---|

| Arachidonic Acid (AA) | Thromboxane B2 (TxB2) Production | Significant concentration-dependent inhibition | To assess direct inhibition of the TXA2 pathway nih.gov |

| Adenosine Diphosphate (ADP) | Platelet Aggregation | Inhibition of aggregation, particularly the secondary wave | To determine the contribution of TXA2 to ADP-induced aggregation nih.gov |

These research applications highlight how this compound functions as more than just a potential therapeutic agent; it is a critical tool for dissecting complex biological systems and understanding the specific role of thromboxane A2 in health and disease.

Structure

3D Structure of Parent

Properties

CAS No. |

97901-22-9 |

|---|---|

Molecular Formula |

C15H17ClN2O2 |

Molecular Weight |

292.76 g/mol |

IUPAC Name |

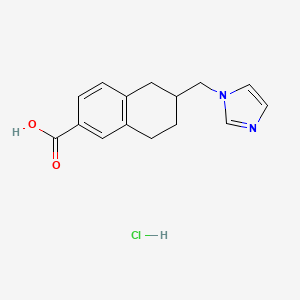

6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C15H16N2O2.ClH/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17;/h3-6,8,10-11H,1-2,7,9H2,(H,18,19);1H |

InChI Key |

DRWRJLPMUWWEHY-UHFFFAOYSA-N |

SMILES |

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O.Cl |

Canonical SMILES |

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O.Cl |

Related CAS |

97901-21-8 (Parent) |

Synonyms |

6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid DP 1904 DP-1904 nafagrel nafagrel hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Structural Derivatization Strategies for Nafagrel Hydrochloride

Elucidation of Synthetic Pathways and Methodologies

Original Synthesis Approaches and Subsequent Refinements

The foundational synthesis of Nafagrel (B1206401), also known by its developmental code DP-1904, and related tetrahydronaphthalene derivatives has been detailed in scientific literature. A key publication by researchers at Daiichi Pharmaceutical Co., Ltd., the originator company, outlines the synthesis and activities of a series of thromboxane (B8750289) A2 synthetase inhibitors, including the structural framework of Nafagrel. acs.org

The synthesis of these compounds, including those structurally analogous to Nafagrel, generally involves multi-step sequences. While the specific, step-by-step industrial synthesis of Nafagrel hydrochloride is proprietary, the scientific literature describes the preparation of the core tetralone intermediates and subsequent modifications. iiab.memdpi.com For instance, the synthesis of related tetrahydronaphthalene carboxylic acids often starts from precursors like 6-methoxy-1-tetralone. mdpi.com General synthetic routes for similar structures can involve the creation of a key intermediate, such as 3-(1-naphthoxy)-1,2-epoxypropane, followed by a ring-opening reaction. rsc.org Subsequent refinements to such synthetic pathways typically focus on improving yield, reducing the number of steps, and ensuring cost-effectiveness for large-scale production. who.int

Exploration of Stereochemical Control in Synthesis

Nafagrel possesses a chiral center at the 6-position of the tetrahydronaphthalene ring, meaning it can exist as two non-superimposable mirror images (enantiomers). The three-dimensional arrangement of atoms, or stereochemistry, is crucial as different enantiomers of a drug can have vastly different biological activities. who.int

Controlling the stereochemical outcome of a reaction is a fundamental challenge in organic synthesis. who.intsioc-journal.cn Strategies to achieve this include substrate control, where existing stereocenters in the molecule direct the formation of new ones, and auxiliary control, where a temporary chiral group is attached to guide the reaction before being removed. rsc.org For the synthesis of chiral compounds like Nafagrel, stereoselective methods are employed to produce a single, desired enantiomer. who.intmdpi.comdrugdesign.org This can be achieved using chiral catalysts or by starting from a chiral precursor. eur.nl While the specific methods for the stereoselective synthesis of Nafagrel are not detailed in the available public literature, the process would necessitate a sophisticated approach to ensure the correct configuration at the C-6 position, which is mandatory for its intended biological activity.

Design and Synthesis of this compound Analogues and Research Probes

To understand how Nafagrel interacts with its biological targets and to optimize its activity, chemists design and synthesize modified versions, known as analogues.

Development of Chemical Tools for Biological Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. karger.com They are essential for validating drug targets and elucidating biological pathways. nih.govnih.gov Analogues of a lead compound, like Nafagrel, can be synthesized to serve as such probes. By systematically altering parts of the Nafagrel structure—for example, by changing substituent groups on the naphthalene (B1677914) ring or modifying the imidazole (B134444) moiety—researchers can investigate the compound's mechanism of action. nih.govgoogle.com These chemical tools help to map the interactions between the molecule and its target protein, providing critical insights that guide further drug development. karger.com

Synthetic Routes for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how each part of a molecule contributes to its biological effect. karger.comakjournals.com For Nafagrel, this involves synthesizing a series of derivatives where specific structural features are varied. mdpi.comnih.gov For example, researchers might prepare analogues with different groups at various positions on the tetrahydronaphthalene ring or replace the imidazole ring with other heterocyclic systems. acs.orggoogle.com

Each of these new compounds is then tested for its activity. By comparing the activities of the different analogues, researchers can build a map of the essential features required for biological function. This information is critical for designing more potent and selective compounds. The table below illustrates a hypothetical SAR study based on common modification strategies.

| Modification Site | Functional Group Variation | Hypothetical Impact on Activity |

| Naphthalene Ring | Addition of electron-donating groups (e.g., -OCH₃) | May enhance binding through electronic effects. |

| Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) | Could alter metabolic stability or receptor interaction. | |

| Imidazole Moiety | Replacement with other heterocycles (e.g., pyrazole, triazole) | Tests the importance of the specific nitrogen arrangement for activity. |

| Carboxylic Acid | Conversion to ester or amide | Probes the necessity of the acidic group for target binding. |

This table is illustrative and represents general principles of SAR studies. karger.comakjournals.com

Solid-State Chemistry and Physicochemical Characterization Pertinent to Research Material Purity

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a key consideration. akjournals.com

Research has shown that this compound exists in at least two stable hydrated forms: a hemihydrate and a monohydrate. justia.comgithub.io The conversion from the hemihydrate to the monohydrate form has been found to be irreversible. who.int These different solid-state forms can coexist in equilibrium under specific relative humidity conditions (between 23% and 64% RH). who.int

The characterization of these forms requires a variety of analytical techniques. iiab.mersc.org Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study dehydration and thermal stability. who.int X-ray Powder Diffraction (XRPD) is the primary technique for identifying different crystal structures or polymorphs. iiab.meakjournals.com

The purity of the research material is paramount. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are developed and validated to quantify the compound and detect any impurities. acs.org A method for determining Nafagrel (as DP-1904) in biological fluids using HPLC with UV detection has been established, demonstrating the ability to achieve high sensitivity and accuracy. acs.org

The following table summarizes the key analytical techniques used in the solid-state characterization and purity analysis of hydrochloride salts like Nafagrel.

| Technique | Purpose | Information Gained |

| X-ray Powder Diffraction (XRPD) | Identification of crystalline phases | Unique diffraction pattern for each polymorph and hydrate. iiab.me |

| Differential Scanning Calorimetry (DSC) | Thermal analysis | Melting point, phase transitions, heat of fusion. |

| Thermogravimetric Analysis (TGA) | Thermal stability and composition | Mass loss upon heating, determination of water/solvent content. who.int |

| High-Performance Liquid Chromatography (HPLC) | Purity and quantification | Separation and quantification of the main compound and impurities. acs.org |

| Isothermal Gravimetry | Dehydration kinetics | Study of weight change under controlled temperature and humidity. who.int |

Analysis of Thermal Dehydration Behavior of this compound Hydrates

This compound is known to exist in hydrated forms, specifically as a stable hemihydrate and a monohydrate. akjournals.com The process of dehydration, or the removal of crystal water, is significantly influenced by the surrounding experimental conditions, revealing insights into the nature of water within the crystal lattice.

Under a nitrogen gas atmosphere, the dehydration of both the hemihydrate and the monohydrate occurs in a single step. akjournals.com However, a more complex behavior is observed for the monohydrate when heated in a self-generated atmosphere, such as in a quasi-sealed or completely sealed system. akjournals.com In these conditions, the monohydrate exhibits a two-step dehydration process. akjournals.comresearchgate.net This observation indicates that the crystal water within the monohydrate is not uniform; instead, it consists of two distinct types of water molecules that are bound differently within the crystal structure. akjournals.com

Kinetic studies further clarify the dehydration process. Research using isothermal gravimetry with controlled water vapor pressure has shown that the dehydration kinetics are dependent on the relative humidity (RH) rather than the absolute humidity. researchgate.net Furthermore, predictions based on kinetic parameters suggest that the dehydration of the monohydrate happens more rapidly than that of the hemihydrate. akjournals.com The dehydration of the hemihydrate has been described as proceeding by a two-dimensional mechanism. researchgate.net The investigation of dehydration behavior is crucial as it can lead to different solid-state forms, including potentially amorphous phases or different crystalline structures. researchgate.net Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for these investigations, as they measure changes in mass and heat flow with temperature, respectively. ardena.comvub.benetzsch.com

Table 1: Summary of Thermal Dehydration Behavior of this compound Hydrates

| Hydrate Form | Experimental Condition | Dehydration Behavior | Implication |

|---|---|---|---|

| Hemihydrate | Nitrogen Gas Atmosphere | One-step dehydration akjournals.com | Water molecules are likely in equivalent positions. |

| Monohydrate | Nitrogen Gas Atmosphere | One-step dehydration akjournals.com | Water molecules are released concurrently under these conditions. |

| Monohydrate | Self-Generated Atmosphere (Sealed) | Two-step dehydration akjournals.comresearchgate.net | Indicates two non-equivalent types of water molecules in the crystal lattice. |

| Hemihydrate | Controlled Water Vapor Pressure | Proceeds by a two-dimensional mechanism researchgate.net | Provides insight into the kinetic pathway of water removal. |

Investigation of Polymorphic Forms and Amorphous States Relevant to Research Use

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms that have different molecular arrangements and/or conformations. scribd.com These different forms, or polymorphs, can have distinct physical and chemical properties. A related phenomenon is pseudopolymorphism, which applies to solvates and hydrates where solvent (or water) molecules are incorporated into the crystal structure. scribd.com

For this compound, the most well-documented solid-state forms are pseudopolymorphs, specifically a hemihydrate and a monohydrate. akjournals.comresearchgate.net These two hydrated forms are stable, and they can coexist in equilibrium within a relative humidity (RH) range of 23% to 64%. researchgate.netresearchgate.net The transformation from the hemihydrate to the monohydrate form has been found to be irreversible. researchgate.net The characterization and differentiation of such forms are critical in pharmaceutical research and are typically performed using techniques like X-ray Powder Diffraction (XRPD), which provides a unique fingerprint for each crystalline structure. dannalab.commalvernpanalytical.com

Amorphous states, which lack the long-range ordered structure of crystalline materials, represent another important area of solid-state research. scribd.com Amorphous forms often exhibit higher apparent solubility and dissolution rates compared to their crystalline counterparts, which can be a desirable property for certain applications. researchgate.net The generation of amorphous materials can be achieved through various methods, such as rapid solvent evaporation, melt quenching, or co-precipitation with polymers to form amorphous solid dispersions. nih.govcore.ac.uk While specific studies detailing the preparation and characterization of a stable amorphous form of this compound are not extensively found in the reviewed literature, the investigation of such states is a standard practice in pharmaceutical development. cetjournal.itnih.gov The potential to create an amorphous version of this compound would be relevant for research into modulating its physicochemical properties. The stability of any amorphous form would be a critical research parameter, as they are thermodynamically unstable and can tend to recrystallize over time. researchgate.net

Table 2: Known Solid-State Forms of this compound

| Form | Classification | Key Characteristics |

|---|---|---|

| Hemihydrate | Pseudopolymorph (Hydrate) | Stable crystalline form containing 0.5 moles of water per mole of this compound. akjournals.com |

| Monohydrate | Pseudopolymorph (Hydrate) | Stable crystalline form containing 1.0 mole of water per mole of this compound. akjournals.com Conversion from the hemihydrate form is irreversible. researchgate.net |

| Amorphous State | Non-crystalline | Lacks long-range molecular order. scribd.com While not specifically detailed for Nafagrel HCl, its study is relevant for potentially enhancing solubility. researchgate.net |

Molecular and Biochemical Mechanisms of Action of Nafagrel Hydrochloride

Comprehensive Characterization of Thromboxane (B8750289) A2 Synthetase Inhibition

The primary mechanism of action of Nafagrel (B1206401) hydrochloride is the targeted inhibition of thromboxane A2 synthetase, an enzyme pivotal in the conversion of prostaglandin (B15479496) H2 to thromboxane A2. nih.govnih.gov This inhibition alters the delicate balance of pro-aggregatory and anti-aggregatory molecules derived from arachidonic acid.

Enzymatic Inhibition Kinetics and Binding Dynamics

While detailed public data on the specific enzymatic inhibition kinetics and binding dynamics of Nafagrel hydrochloride are scarce, the nature of its interaction with thromboxane A2 synthetase can be inferred from studies on similar imidazole-based inhibitors. Generally, such inhibitors interact with the heme component of the cytochrome P450-type enzyme, thromboxane A2 synthase. wikipedia.org The binding is often stoichiometric, indicating a high affinity for the enzyme's active site. wikipedia.org The inhibition pattern can be competitive, uncompetitive, or non-competitive, each affecting the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km) differently. nih.gov Without specific studies on this compound, the precise nature of its inhibitory kinetics remains to be fully elucidated.

Exploration of Binding Sites and Molecular Interactions

The binding of imidazole (B134444) and pyridine-based inhibitors to thromboxane A2 synthase typically involves the coordination of a basic nitrogen atom to the heme iron within the enzyme's active site. wikipedia.org It is also suggested that a hydrophobic carboxylic side chain on the inhibitor molecule attaches to a specific site approximately 1 nm away from the nitrogen ligand. wikipedia.org This dual interaction is thought to mimic the binding of the natural substrate, prostaglandin H2. wikipedia.org For this compound, which contains a tetrahydronaphthalene structure, the specific molecular interactions and the precise orientation within the binding pocket of thromboxane A2 synthetase would require dedicated structural biology studies for a definitive characterization. wikipedia.orgmdpi.com

Impact on Prostacyclin-Thromboxane Balance Pathways

The inhibition of thromboxane A2 synthetase by this compound has a significant and direct impact on the balance between thromboxane A2 (TXA2) and prostacyclin (PGI2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, while prostacyclin is a vasodilator and an inhibitor of platelet aggregation. sigmaaldrich.comnih.gov By blocking the synthesis of TXA2, inhibitors like this compound can shift the balance towards the anti-aggregatory and vasodilatory effects of prostacyclin. nih.gov

A study involving a thromboxane A2 synthetase inhibitor identified as DP-1904, which corresponds to Nafagrel, demonstrated this effect directly. The study found that the inhibitor completely suppressed the production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2. mdpi.com In sharp contrast, the same inhibitor dramatically increased the production of 6-keto-PGF1α, the stable metabolite of prostacyclin. mdpi.com This redirection of the common precursor, prostaglandin H2, towards prostacyclin synthesis underscores the profound impact of this compound on the critical prostacyclin-thromboxane balance. mdpi.comwikipedia.org

Table 1: Effect of DP-1904 (Nafagrel) on Prostanoid Production

| Prostanoid Metabolite | Effect of DP-1904 (Nafagrel) | Implication |

| Thromboxane B2 (TXB2) | Complete suppression | Inhibition of Thromboxane A2 synthesis |

| 6-keto-PGF1α | Dramatic increase | Shifting of precursor to Prostacyclin synthesis |

| Data derived from a study on the interaction of heat-aggregated IgG, endothelial cells, and platelets. mdpi.com |

Downstream Cellular and Subcellular Effects of Thromboxane A2 Pathway Modulation

The alteration of the thromboxane A2 pathway by inhibitors such as this compound is expected to trigger a cascade of downstream cellular and subcellular events, influencing intracellular signaling and cellular behaviors like proliferation and differentiation.

Perturbations in Intracellular Signaling Cascades (e.g., Cyclic AMP, Calcium Flux)

Thromboxane A2 exerts its effects by binding to specific thromboxane receptors (TP), which are G protein-coupled receptors. nih.govmdpi.com The activation of these receptors primarily couples to Gq and G13 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium concentration and activation of protein kinase C. nih.gov Thromboxane A2 signaling can also lead to a decrease in intracellular cyclic AMP (cAMP) levels, which further promotes platelet aggregation. nih.gov

Modulation of Cellular Proliferation and Differentiation in Research Models

The thromboxane A2 signaling pathway has been implicated in the regulation of cellular proliferation and differentiation in various contexts, including cancer biology. nih.gov Overexpression of thromboxane A2 synthase and its receptor has been associated with tumor growth and metastasis. nih.gov Thromboxane A2 signaling can influence the tumor microenvironment and modulate processes such as angiogenesis and immune response. nih.gov

Therefore, by inhibiting thromboxane A2 synthesis, this compound could potentially modulate cellular proliferation and differentiation. wikipedia.orgcibir.estelight.eu However, there is a lack of specific research findings in the public domain that have investigated the direct effects of this compound on these cellular processes in any research models. Such studies would be crucial to understanding the broader cellular implications of this compound beyond its immediate effects on the arachidonic acid cascade.

Identification and Analysis of Potential Off-Target Molecular Interactions in Experimental Systems

The primary molecular target of this compound is thromboxane A2 synthase. This enzyme is responsible for the conversion of the precursor molecule, prostaglandin H2 (PGH2), into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The key enzymes that produce PGH2 are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). wikipedia.orgsemanticscholar.org Therefore, the selectivity of this compound for thromboxane A2 synthase over COX-1 and COX-2 is a principal determinant of its specific pharmacological profile. An ideal inhibitor would potently block its target enzyme with minimal or no activity towards the COX isoforms. nih.gov

While extensive experimental data detailing a broad off-target screening panel for this compound is limited in public literature, analysis of its biochemical position and data from analogous compounds provide significant insight. The thromboxane synthase inhibitor Ozagrel, which is functionally and structurally related to Nafagrel, has been shown in experimental systems to be highly selective. For instance, in a study using isolated guinea pig lungs, Ozagrel did not inhibit bronchoconstriction induced by prostaglandin D2, a response mediated by the thromboxane receptor (TP receptor). nih.gov This finding suggests that Ozagrel does not significantly interfere with the broader prostaglandin pathways that would be affected by COX inhibition, thereby indicating high selectivity for its primary target. nih.gov

This high degree of selectivity is a key differentiator from traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, or from COX-2 selective inhibitors (coxibs), which primarily target COX-2. wikipedia.orgjpp.krakow.pl By specifically targeting the final step in thromboxane synthesis, the upstream production of other essential prostaglandins (B1171923) via COX-1 and COX-2 remains theoretically intact.

Another potential off-target consequence to consider is not a direct binding interaction, but a biochemical redirection of substrate. Potent inhibition of thromboxane A2 synthase can lead to an accumulation of its substrate, PGH2. pharmacologyeducation.org This surplus PGH2 can then be shunted towards other enzymatic pathways, potentially increasing the production of other prostanoids like prostacyclin (PGI2) or other prostaglandins (PGE2, PGD2). pharmacologyeducation.orgmdpi.com This "substrate shunting" is an indirect off-target effect that can have its own physiological consequences.

The table below outlines the key enzymes in this pathway and their relationship to this compound's mechanism of action.

Table 1: Primary Target and Potential Off-Target Enzymes for this compound

| Enzyme | Primary Function | Relationship to this compound | Expected Interaction in a Selective Profile |

| Thromboxane A2 Synthase | Converts PGH2 to Thromboxane A2 (TXA2). | Primary Target | Potent inhibition. |

| Cyclooxygenase-1 (COX-1) | Converts arachidonic acid to PGH2; constitutively expressed for homeostatic functions (e.g., gastric protection, platelet function). nih.gov | Potential Off-Target | Minimal to no inhibition. |

| Cyclooxygenase-2 (COX-2) | Converts arachidonic acid to PGH2; expression is induced during inflammation. nih.gov | Potential Off-Target | Minimal to no inhibition. |

Preclinical Pharmacological Investigations and Biological Modalities

In Vitro Pharmacological Characterization of Nafagrel (B1206401) Hydrochloride

The in vitro evaluation of Nafagrel hydrochloride has focused on confirming its enzymatic target, understanding its effects on cellular functions, and analyzing its influence on biochemical pathways using advanced models.

The primary mechanism of this compound is the direct inhibition of thromboxane (B8750289) A2 synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into TXA2. wikidoc.orgnih.gov Studies characterizing its potency have demonstrated a significant and selective inhibitory action. In an assay using human platelets, this compound (as DP-1904) was shown to completely prevent the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, when stimulated with arachidonic acid. uliege.be This potent inhibition of the target enzyme underscores the compound's primary pharmacological activity.

Building on its enzymatic profile, cellular assays have been employed to understand the functional consequences of TXA2 synthase inhibition by this compound.

Vascular Reactivity in Isolated Systems : The effect of this compound on vascular responses has been investigated using isolated perfused organ systems. In studies with isolated perfused normal rat kidneys, the compound selectively blocked the vasoconstrictive effects of arachidonic acid, which relies on conversion to TXA2, without altering the pressor responses to norepinephrine (B1679862) or angiotensin II. middlebury.edu This demonstrates specificity for the prostanoid pathway. Furthermore, in isolated perfused hydronephrotic rat kidneys, a model of renal injury, this compound suppressed the increase in perfusion pressure induced by platelet-activating factor (PAF), another process mediated by TXA2. middlebury.edu

Advanced in vitro and ex vivo models have been crucial for analyzing the broader impact of this compound on biochemical pathways. The isolated perfused kidney model, for instance, has not only demonstrated effects on vascular reactivity but has also allowed for the analysis of pathway modulation. middlebury.edu By inhibiting thromboxane synthase, this compound redirects the metabolism of the precursor PGH2 towards other prostanoids, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. nih.gov This metabolic shift is a key aspect of its mechanism.

Another study utilized an in vitro model of human eosinophils to explore other potential pathways. In this model, this compound significantly inhibited the release of eosinophil cationic protein (ECP) stimulated by PAF or IgG. creighton.edu This finding suggests that TXA2 is an important mediator in the regulation of eosinophil degranulation and that this compound can modulate this specific inflammatory pathway. creighton.edu

Table 1: In Vitro Inhibition of Eosinophil Cationic Protein (ECP) Release by this compound (DP-1904)

| Stimulant | DP-1904 Concentration | Mean Percent Inhibition (%) |

|---|---|---|

| PAF (1 μM) | 10 μM | 49 ± 10 |

| PAF (1 μM) | 100 μM | 76 ± 14 |

| IgG | 10 μM | 31 ± 2 |

| IgG | 100 μM | 67 ± 2 |

Data sourced from a study on human blood eosinophils. creighton.edu

Cellular Assays for Mechanistic Responses (e.g., platelet function modulation, vascular reactivity in isolated systems)

In Vivo Mechanistic Studies in Non-Human Animal Models

To confirm that the in vitro findings translate to a whole biological system, this compound has been evaluated in various non-human animal models. These studies have focused on its pharmacodynamic effects and its ability to modulate key biological pathways in vivo.

A primary goal of in vivo studies is to measure the effect of a drug on relevant biomarkers. For this compound, the key biomarker is TXB2. In multiple rodent models, administration of the compound led to a significant reduction in TXB2 levels.

In rat models of hydronephrosis and ischemia-induced renal injury, intraperitoneal administration of this compound (10 mg/kg) significantly suppressed the elevated production of TXB2 in the kidneys. middlebury.edu

In rodent models of bronchoconstriction, oral administration of this compound (10 mg/kg) inhibited the increase in thromboxane levels in both plasma and bronchial alveolar lavage fluid following an antigenic challenge. nih.gov

These results confirm that this compound effectively inhibits TXA2 synthase in vivo, leading to a measurable decrease in its stable metabolite.

Table 2: In Vivo Effects of this compound (DP-1904) in Animal Models

| Animal Model | Administration | Key Finding | Reference |

|---|---|---|---|

| Rat (Hydronephrotic/Ischemic Kidney) | 10 mg/kg, i.p. | Significantly suppressed renal TXB2 production. | middlebury.edu |

| Guinea Pig/Rat (Bronchoconstriction) | 10 mg/kg, p.o. | Inhibited increase in TXB2 in plasma and BAL fluid. | nih.gov |

| Rat (Myocardial Infarction) | N/A | Reduced infarct size and arrhythmias. | researchgate.net |

i.p. = intraperitoneal; p.o. = oral; BAL = Bronchial Alveolar Lavage; N/A = Data not available in abstract.

Beyond simply measuring biomarker reduction, animal models have been used to elucidate how this compound fundamentally alters biochemical pathways. A key finding is the redirection of arachidonic acid metabolism.

In rat models of renal injury, the inhibition of TXA2 production by this compound was accompanied by a significant increase in the ratio of 6-keto-prostaglandin F1α (the stable metabolite of prostacyclin, PGI2) to TXB2. middlebury.edunih.gov This demonstrates a metabolic shift away from the pro-thrombotic and vasoconstrictive TXA2 pathway towards the anti-thrombotic and vasodilatory PGI2 pathway. middlebury.edunih.gov This modulation of fundamental pathways is central to the therapeutic rationale for thromboxane synthase inhibitors.

Pharmacodynamic Profiling and Biomarker Response in Animal Systems (e.g., thromboxane B2 levels)

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

SAR studies are fundamental in elucidating the mechanism of action of a drug candidate by systematically altering its chemical structure and observing the corresponding changes in its biological effects. oncodesign-services.com For this compound, these investigations have focused on understanding how its distinct structural components contribute to its inhibitory effect on thromboxane A2 synthase. nih.gov

The molecular structure of this compound, identified as 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride hemihydrate (also referred to as DP-1904), contains several key features that are critical for its engagement with its molecular target, thromboxane A2 synthase. nih.gov The primary components of its structure are the imidazole (B134444) ring, the tetrahydronaphthalene moiety, and the carboxylic acid group.

The imidazole ring is a common feature in many thromboxane A2 synthase inhibitors. nih.gov It is understood to play a crucial role in the inhibitory mechanism by coordinating with the heme iron atom within the active site of the enzyme. wikidoc.org This interaction is vital for blocking the enzyme's catalytic activity.

The tetrahydronaphthalene moiety provides a rigid, hydrophobic scaffold that correctly orients the imidazole and carboxylic acid groups for optimal interaction with the enzyme's binding site. nih.gov The specific stereochemistry and substitution pattern on this ring system are important for the compound's potency.

The carboxylic acid group is another important functional group. It is believed to mimic the carboxylic acid of the natural substrate, prostaglandin H2, and interact with a corresponding binding site on the enzyme, further enhancing the affinity and inhibitory activity of the compound. wikidoc.org

The systematic modification of the nafagrel structure has provided valuable insights into the SAR and the influence of different chemical features on its biological activity. Studies comparing nafagrel analogues have revealed important trends.

A key study involved the synthesis and evaluation of a series of 1-imidazolylalkyl-substituted and 5-thiazolylalkyl-substituted tetrahydronaphthalene and indan (B1671822) carboxylic acid derivatives. nih.gov This research demonstrated that while the thiazole (B1198619) analogues exhibited slightly higher potency in in vitro assays, the imidazole analogues, such as nafagrel, showed equal or superior activity in ex vivo models. nih.gov This highlights the importance of the imidazole ring for in vivo efficacy.

Furthermore, the nature of the bicyclic ring system also influences activity. The comparison between tetrahydronaphthalene and indan derivatives indicated that the tetrahydronaphthalene scaffold present in nafagrel is a key contributor to its potent and long-lasting inhibitory effect on TXA2 production in rats. nih.gov

Replacing the carboxylic acid group with other potential pharmacophores has been attempted in related imidazole-based thromboxane synthase inhibitors, but these modifications were generally unsuccessful in retaining the desired activity, underscoring the critical role of this functional group.

The following table summarizes the structure-activity relationships of key structural components of nafagrel and its analogues:

| Structural Component | Modification/Analogue | Influence on Activity | Reference |

| Heterocyclic Ring | Imidazole (Nafagrel) | Potent in vitro and superior ex vivo activity. | nih.gov |

| Thiazole | Slightly higher in vitro potency but less effective ex vivo compared to imidazole analogues. | nih.gov | |

| Bicyclic System | Tetrahydronaphthalene (Nafagrel) | Contributes to potent and long-lasting inhibition of TXA2 production. | nih.gov |

| Indan | Generally potent but the tetrahydronaphthalene system was preferred for clinical development. | nih.gov | |

| Side Chain | Carboxylic Acid | Essential for activity; replacement leads to loss of potency. |

The following table presents a comparison of the in vitro inhibitory activity of Nafagrel (DP-1904) and a related analogue on thromboxane B2 (TXB2) formation, a stable metabolite of TXA2.

| Compound | Structure | IC50 (µM) for TXB2 formation |

| Nafagrel (DP-1904) | 6-(1-Imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Data not explicitly quantified in provided text |

| Analogue 2f | 2-(4-chlorophenylsulfonamido)-6-propyl-7-((pyridin-3-yl)methyl)-1,2,3,4-tetrahydronaphthalene-5-propanoic acid | 0.64 |

Applications in Chemical Biology and Advanced Research Methodologies

Utilization of Nafagrel (B1206401) Hydrochloride as a Chemical Probe in Biological Systems

As a selective inhibitor, Nafagrel hydrochloride serves as a chemical probe to dissect the complex roles of eicosanoids in cellular signaling and pathophysiology. A chemical probe is a small molecule used to study biological systems, and Nafagrel's specificity for thromboxane (B8750289) A2 synthase allows researchers to investigate the direct consequences of blocking this particular enzymatic step.

The primary application of this compound as a research probe has been in clarifying the intricate workings of the Thromboxane A2 (TXA2) pathway. TXA2 is a potent, albeit unstable, lipid mediator derived from arachidonic acid. tandfonline.comhmdb.ca It plays a critical role in processes such as platelet aggregation and vasoconstriction. tandfonline.comnih.gov The synthesis of TXA2 begins with the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. tandfonline.commdpi.com Subsequently, thromboxane A2 synthase metabolizes PGH2 into TXA2. tandfonline.commdpi.com

By selectively inhibiting thromboxane A2 synthase, this compound allows researchers to study the physiological and pathological consequences of reduced TXA2 levels. nih.govpharmacologyeducation.org This inhibition helps to delineate the specific contributions of TXA2 from those of its precursor, PGH2, and other prostanoids. nih.gov For instance, studies using thromboxane synthase inhibitors have shown that the accumulation of PGH2 can lead to the increased synthesis of other prostaglandins (B1171923) like PGI2 and PGD2, which have anti-aggregatory effects. nih.gov This shunting of the metabolic pathway provides critical insights into the balance and interplay between different prostanoids in maintaining vascular homeostasis.

Furthermore, the use of probes like Nafagrel has been instrumental in studying the downstream signaling of the TXA2 receptor (TP receptor). nih.govnih.gov By blocking TXA2 production, researchers can isolate and investigate the effects of other agonists on this receptor, such as isoprostanes, or study the receptor's basal activity. nih.gov These investigations are crucial for understanding conditions where TXA2 is implicated, including thrombosis, hypertension, and asthma. tandfonline.comnih.gov

Table 1: Key Components of the Thromboxane A2 Pathway and the Investigatory Role of this compound

| Component | Biological Role | Effect of/Insight from this compound Inhibition |

|---|---|---|

| Arachidonic Acid | Precursor molecule for all eicosanoids, released from the cell membrane. tandfonline.com | Nafagrel does not directly affect Arachidonic Acid levels but helps isolate its downstream metabolism via the TXA2 synthase pathway. |

| Cyclooxygenase (COX) | Enzyme that converts Arachidonic Acid into Prostaglandin H2 (PGH2). tandfonline.com | Allows differentiation of COX-mediated effects from specific TXA2 synthase-mediated effects. |

| Prostaglandin H2 (PGH2) | Unstable intermediate; precursor to TXA2 and other prostanoids. nih.govnih.gov | Inhibition of TXA2 synthase by Nafagrel leads to PGH2 accumulation, which can be shunted to produce other prostanoids (e.g., PGI2, PGD2), revealing pathway plasticity. nih.gov |

| Thromboxane A2 Synthase (TXA2S) | Enzyme that converts PGH2 to TXA2; the direct target of Nafagrel. tandfonline.comnih.gov | Selective inhibition allows for the direct study of this enzyme's role in various physiological and disease models. |

| Thromboxane A2 (TXA2) | Potent mediator of platelet aggregation and vasoconstriction. nih.govmedchemexpress.com | Blocking its synthesis with Nafagrel enables researchers to quantify its specific contribution to complex biological responses like clot formation. iacld.comnwlpathology.nhs.uk |

| Thromboxane Receptor (TP) | G-protein coupled receptor that mediates the cellular effects of TXA2. hmdb.canih.gov | Use of Nafagrel helps to study receptor activation by other ligands (e.g., PGH2, isoprostanes) in the absence of its primary agonist, TXA2. nih.gov |

Functional genomics and proteomics are powerful disciplines for identifying and validating new drug targets by analyzing the complete set of genes and proteins in a biological system. aragen.com Chemical probes like this compound are valuable in these approaches for confirming the role of their intended target (target validation) and for identifying potential off-target effects or novel downstream signaling pathways. wjbphs.comresearchgate.net

In the context of target validation, Nafagrel can be used to confirm that the inhibition of thromboxane A2 synthase produces a desired phenotype in a cellular or animal model. wjbphs.com For example, researchers can treat cells with Nafagrel and use proteomic techniques, such as mass spectrometry, to measure the levels of TXA2 and its metabolites. A successful validation would show a significant decrease in TXA2-related products, confirming that the probe is engaging its target effectively within a complex biological milieu. aragen.com

Furthermore, these technologies can be used to uncover the broader consequences of target inhibition. By comparing the proteome or transcriptome of a system treated with Nafagrel versus a control, researchers can identify changes in the expression of numerous other proteins and genes. nih.gov This can reveal previously unknown connections between the TXA2 pathway and other cellular processes, potentially identifying new biomarkers or therapeutic targets. aragen.combioindustry.org Methods like Drug Affinity Responsive Target Stability (DARTS) or thermal shift assays could theoretically be employed, where binding of Nafagrel to its target, TXA2 synthase, would confer a change in thermal stability or proteolytic susceptibility, allowing for its identification in a complex protein lysate. nih.gov

Table 2: Conceptual Proteomics Workflow for Target Engagement and Pathway Analysis Using Nafagrel

| Step | Description | Rationale for Using Nafagrel |

|---|---|---|

| 1. Cell/Tissue Culture | Prepare biological samples (e.g., platelets, endothelial cells) relevant to the TXA2 pathway. | Provides a controlled system to study the specific effects of the chemical probe. |

| 2. Treatment | Incubate samples with this compound at various concentrations and time points, alongside a vehicle control. | To observe dose-dependent and time-dependent effects on the proteome. |

| 3. Protein Extraction and Digestion | Lyse the cells to extract total protein, followed by enzymatic digestion (e.g., with trypsin) to generate peptides. | Prepares the sample for mass spectrometry analysis. |

| 4. Mass Spectrometry (LC-MS/MS) | Analyze the peptide mixtures to identify and quantify thousands of proteins in each sample. | Provides a global, unbiased view of changes in protein expression. aragen.com |

| 5. Data Analysis | Compare the proteomic profiles of Nafagrel-treated samples to controls. Identify proteins that are significantly up- or down-regulated. | To confirm the reduction of TXA2 pathway markers (target engagement) and identify novel, off-target, or downstream effects. nih.gov |

| 6. Pathway and Network Analysis | Use bioinformatics tools to map the differentially expressed proteins to known biological pathways. | To understand the broader biological impact of inhibiting TXA2 synthase and generate new hypotheses. bioindustry.org |

Contributions to the Elucidation of Thromboxane A2 Pathway Roles

Integration into High-Throughput Screening Platforms for Mechanistic Investigations

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a specific biological activity. vanderbilt.educellomaticsbio.com In this context, well-characterized inhibitors like this compound are indispensable tools for assay development, validation, and as controls for mechanistic studies. nih.gov

When developing an HTS assay to find new inhibitors of thromboxane A2 synthase, Nafagrel serves as a crucial positive control. cellomaticsbio.com Its known inhibitory activity allows researchers to validate that the assay is working correctly and to set a benchmark for the potency of newly identified "hits." genedata.com For example, in a biochemical assay measuring the production of TXA2, the inclusion of Nafagrel should result in a strong, dose-dependent reduction in the signal, confirming the assay can detect true inhibitors. pharmaron.com

Beyond primary screening, HTS platforms are used for detailed mechanistic investigations. nih.gov Compounds identified in a primary screen can be further tested in a panel of secondary assays to confirm their mechanism of action. Nafagrel can be used as a reference compound in these assays to ensure that new hits are acting via the intended mechanism (i.e., inhibition of TXA2 synthase) rather than through non-specific effects. This strategic use of a known inhibitor helps streamline the drug discovery process by quickly eliminating compounds with undesirable modes of action. cellomaticsbio.com

Table 3: Role of Nafagrel in a High-Throughput Screening (HTS) Cascade for TXA2 Synthase Inhibitors

| Screening Stage | Assay Principle | Role of this compound |

|---|---|---|

| Assay Development | Optimization of a biochemical or cell-based assay to measure TXA2 synthase activity (e.g., using ELISA, fluorescence). pharmaron.com | Used as a reference inhibitor to establish assay sensitivity, dynamic range, and overall performance (e.g., calculating Z'-factor). genedata.com |

| Primary HTS | Single-concentration screen of a large compound library to identify initial "hits" that inhibit the target. cellomaticsbio.com | Included on every assay plate as a positive control for inhibition, ensuring data quality and enabling hit identification. |

| Hit Confirmation & IC50 Determination | Re-testing of primary hits in a dose-response format to confirm activity and determine potency (IC50 value). | Serves as a benchmark for potency. The IC50 of new compounds is compared against that of Nafagrel. |

| Mechanistic/Secondary Assays | Use of orthogonal assays (e.g., cell-based platelet aggregation assay) to confirm the mechanism of action. endotell.ch | Used as a reference compound to ensure new hits exhibit the expected biological profile of a true TXA2 synthase inhibitor. |

Development of Prodrugs and Targeted Delivery Systems for Enhanced Research Probe Utility

While Nafagrel is a useful research tool, its utility can be further enhanced through medicinal chemistry strategies such as the development of prodrugs and targeted delivery systems. slideshare.netrsc.org These approaches aim to improve the properties of a molecule for specific research applications, such as increasing its ability to enter specific cells or tissues. nih.gov

The effectiveness of a chemical probe targeting an intracellular enzyme like thromboxane A2 synthase depends on its ability to cross the cell membrane. diva-portal.orgnih.gov Strategies to improve cellular permeability often involve modifying the chemical structure of the compound to increase its lipophilicity. nih.gov A prodrug is an inactive derivative of a drug molecule that is converted into its active form within the body, often inside the target cell. slideshare.net

For a research compound like Nafagrel, a prodrug strategy could involve masking polar functional groups (like carboxylic acids or amines) with lipophilic moieties. nih.govnih.gov This modification would enhance the molecule's ability to diffuse passively across the lipid bilayer of the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases) would cleave the masking group, releasing the active Nafagrel molecule precisely at its site of action. This approach not only improves permeability but can also be used to achieve targeted release in cells expressing specific enzymes. mdpi.com Such modifications are critical for studying the compound's effects in intact cellular systems and in vivo models, where bioavailability and membrane transport are significant hurdles. nih.gov

Table 4: Potential Prodrug Strategies to Enhance Nafagrel's Utility as a Research Probe

| Strategy | Chemical Modification Example | Mechanism of Action | Enhanced Research Utility |

|---|---|---|---|

| Esterification | Convert a carboxylic acid group on the molecule to a methyl or ethyl ester. | Masks the polar carboxyl group, increasing lipophilicity for better passive diffusion across cell membranes. The ester is cleaved by intracellular esterases to release the active drug. nih.gov | Improved intracellular concentration for in vitro cell-based assays and potentially better tissue distribution in vivo. |

| Amide Formation | Convert a carboxylic acid to an N-methyl amide. | Creates a more lipophilic and stable derivative. Some amides can be substrates for specific enzymes like Fatty Acid Amide Hydrolase (FAAH), which is present in the brain. nih.gov | Could be used to target specific tissues or cell types that have high levels of the activating enzyme. |

| Phosphate (B84403) Esters | Add a phosphate group to a hydroxyl moiety. | Increases water solubility for formulation, but the phosphate is rapidly cleaved by alkaline phosphatases at the cell surface to release the more permeable parent drug. | Improves aqueous solubility for stock solution preparation while facilitating delivery to cells. |

Conjugating small molecules to polymers is an advanced strategy for modulating their pharmacological properties. nih.govnih.gov In a research context, this can be used to alter a probe's solubility, prolong its action, or even create a multifunctional tool for simultaneous imaging and therapy (theranostics). nih.gov

By covalently attaching Nafagrel to a biocompatible polymer backbone, such as poly(ethylene glycol) (PEG) or N-(2-hydroxypropyl methacrylamide) (HPMA), several advantages can be realized. nih.govnih.gov Polymer conjugation can dramatically increase the aqueous solubility of a hydrophobic compound and alter its pharmacokinetic profile, potentially extending its half-life in an experimental system by protecting it from metabolic degradation. nih.gov

The polymer itself can be functionalized. For example, a polymer-Nafagrel conjugate could also be attached to a fluorescent dye. mdpi.com This would create a "theranostic" probe that allows researchers to visualize where the inhibitor accumulates in cells or tissues while simultaneously blocking TXA2 synthesis. Furthermore, stimuli-responsive linkers can be used to attach the drug to the polymer, which release the active compound only in response to specific triggers like a change in pH or the presence of a particular enzyme, offering a high degree of control for sophisticated biological experiments. mdpi.comnih.gov These advanced systems transform a simple inhibitor into a highly versatile research tool for complex biological investigations. mit.edufrontiersin.org

Analytical Methodologies for Research and Development of Nafagrel Hydrochloride

Chromatographic Quantification in Complex Research Matrices

Chromatographic methods are indispensable for separating and quantifying Nafagrel (B1206401) hydrochloride from intricate biological and environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely utilized for this purpose.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust HPLC method is a cornerstone for the quantitative analysis of Nafagrel hydrochloride. ajpaonline.comnih.gov This process involves the systematic optimization of several key parameters to achieve adequate separation and detection. A typical HPLC method for a hydrochloride salt like Nafagrel would be a reverse-phase method. nih.gov

Method Development Parameters:

Column: A C8 or C18 column is commonly selected for the separation of moderately polar compounds like this compound. nih.gov The choice between them depends on the desired retention and selectivity.

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. nih.gov A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is frequently used in an isocratic or gradient elution mode. nih.govmfd.org.mk The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for retention and peak shape. nih.gov

Flow Rate: The flow rate is optimized to ensure good separation within a reasonable analysis time, typically around 1 ml/min. nih.govnih.gov

Detection: UV detection is a common choice for compounds containing a chromophore, with the detection wavelength selected at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. ijrpb.com

Method Validation: Once developed, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. ajpaonline.commfd.org.mk Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govresearchgate.net This is often determined by recovery studies. ijrpb.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govresearchgate.net This is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

A representative table summarizing typical HPLC validation parameters is provided below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% researchgate.net |

| Precision (Relative Standard Deviation, %RSD) | ≤ 2% mfd.org.mkijrpb.com |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile metabolites of this compound in biological samples. nih.govresearchgate.net This methodology provides high sensitivity and specificity, making it ideal for metabolic studies. nih.govmdpi.com

The process typically involves the extraction of metabolites from a biological matrix, followed by a derivatization step to increase the volatility and thermal stability of the analytes. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. mdpi.com

GC-MS-based metabolite profiling can be used to:

Identify the major and minor metabolites of this compound.

Elucidate the metabolic pathways of the compound.

Quantify the levels of metabolites in various biological fluids and tissues. mpg.de

Assess inter-individual variability in drug metabolism.

The data obtained from GC-MS analysis is often complex and requires sophisticated data processing software to identify and quantify the metabolites. mpg.de

Spectroscopic and Spectrometric Characterization and Detection in Research Settings

Spectroscopic and spectrometric methods are crucial for the structural confirmation and concentration determination of this compound in research environments. These techniques provide detailed information about the molecule's chemical structure and its quantity in a given sample.

Advanced UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution. ijrpb.comlibretexts.org This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org

The concentration of this compound can be determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law. ijrpb.com To ensure accurate quantification, the method should be validated for parameters such as linearity, accuracy, and precision. ijpras.comijper.org A calibration curve is typically constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. ijpras.comijper.org

Factors that can influence UV-Vis measurements include the choice of solvent, the pH of the solution, and the presence of interfering substances. ijper.orgmt.com Therefore, careful method development and validation are essential for reliable results. ijper.org

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful, complementary techniques for the unambiguous structural elucidation and confirmation of this compound. nuvisan.comebsco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. ebsco.combasicmedicalkey.com The resulting NMR spectrum displays signals corresponding to each unique nucleus, and their chemical shifts, splitting patterns, and integration values provide a wealth of structural information. basicmedicalkey.com This allows for the precise determination of the connectivity of atoms and the three-dimensional structure of the molecule. nih.gov For structural confirmation, the sample is typically dissolved in a deuterated solvent. basicmedicalkey.com Advanced 2D-NMR techniques can further aid in elucidating complex structures. basicmedicalkey.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, enabling the determination of its elemental composition. fyonibio.commtu.edu This high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.govmdpi.com HRMS is also instrumental in identifying and characterizing metabolites and degradation products by analyzing their fragmentation patterns. iastate.edu Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the polarity of the analyte. mtu.edu

| Technique | Information Provided | Application for this compound |

| NMR | Detailed atomic connectivity, 3D structure nuvisan.comnih.gov | Unambiguous confirmation of the chemical structure, identification of isomeric forms. |

| HRMS | Precise mass and elemental composition fyonibio.commtu.edu | Confirmation of molecular formula, identification of metabolites and impurities. iastate.edu |

Bioanalytical Method Validation for Quantitative Research Applications

The validation of bioanalytical methods is a critical regulatory requirement for methods used to quantify drugs and their metabolites in biological matrices such as plasma, urine, or tissues. nih.govresearchgate.net This process ensures that the method is reliable and reproducible for its intended purpose. nih.govresearchgate.net

Bioanalytical method validation for this compound would typically involve an HPLC or LC-MS/MS assay and would need to adhere to guidelines from regulatory agencies. ugm.ac.id The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interferences.

Accuracy and Precision: As defined in the HPLC validation section, but with specific acceptance criteria for bioanalytical methods.

Calibration Curve: The relationship between the instrumental response and the known concentrations of the analyte in the biological matrix. The range of the curve should cover the expected concentrations in the study samples. ugm.ac.id

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. ugm.ac.id

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. ugm.ac.id

The successful validation of a bioanalytical method ensures that the data generated from preclinical and clinical studies are accurate and can be used to make informed decisions. researchgate.net

Perspectives and Future Directions in Fundamental Research on Nafagrel Hydrochloride

Exploration of Unidentified Molecular Targets and Signaling Pathways

The established action of Nafagrel (B1206401) hydrochloride centers on the inhibition of thromboxane (B8750289) A2 synthase. However, the full spectrum of its molecular interactions may not be limited to this single target. Future research should pivot towards identifying novel molecular targets and elucidating downstream signaling cascades that are influenced by the compound.

A promising avenue of investigation involves the complex signaling of thromboxane A2 receptors (TPRs). Studies have shown that TPRs can couple to various G proteins, such as G(q), G(13), and G(s), and that this coupling can be compartmentalized within different parts of a cell, such as the nucleus versus the extranuclear compartment. nih.gov For instance, in oligodendrocytes, TPRs couple with G(q) and G(13) in the extranuclear space, while coupling with G(s) in the nucleus, leading to distinct downstream effects like CREB phosphorylation and changes in gene transcription. nih.gov

Integration with Advanced Omics Technologies (e.g., Metabolomics, Transcriptomics) for Systems-Level Understanding

To achieve a systems-level understanding of Nafagrel hydrochloride's effects, future research must integrate advanced "omics" technologies. Metabolomics and transcriptomics, in particular, offer powerful tools to map the global biochemical and gene expression changes induced by the compound. nih.gov

Metabolomics: This approach can provide a functional readout of the physiological state of a cell or organism following exposure to this compound. The Human Metabolome Database already lists this compound as a detectable metabolite in blood, providing a foundation for such studies. By analyzing the comprehensive profile of metabolites, researchers can identify unexpected metabolic shifts and biochemical pathways affected by the drug, offering clues to previously unknown mechanisms or off-target effects.

Transcriptomics: Analyzing the entire set of RNA transcripts in a cell can reveal which genes are up- or down-regulated in response to this compound. This can illuminate the signaling pathways and cellular processes that are transcriptionally modulated by the compound, potentially pointing to novel molecular targets and providing a deeper understanding of its influence on cellular function.

The integration of these omics platforms can generate large, multidimensional datasets. When combined with systems biology approaches, this data can be used to construct detailed network models of the drug's interactions, moving beyond a linear, single-target perspective to a more holistic and accurate representation of its biological activity.

Development of Novel Experimental Models for Deeper Mechanistic Insights

Progress in understanding the detailed mechanisms of this compound will be significantly advanced by the adoption of novel experimental models that more accurately replicate human physiology. Traditional 2D cell cultures and animal models have limitations in predicting human responses. mdpi.com

The future lies in the application of advanced in vitro systems, a direction supported by initiatives like the FDA Modernization Act 2.0, which encourages alternatives to animal testing. mdpi.com These models include:

3D Cell Cultures and Organoids: Three-dimensional cell cultures, such as spheroids and organoids, better mimic the complex cell-cell and cell-matrix interactions of native tissues. mdpi.comnih.gov Using organoids relevant to the therapeutic areas of Nafagrel (e.g., vascular or neural organoids), researchers could gain deeper insights into its tissue-specific effects and mechanisms.

Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These devices recreate the functional units of human organs in a micro-scale environment. mdpi.com A "vessel-on-a-chip" model, for example, could be used to study the effects of this compound on platelet aggregation and vascular function under physiologically relevant flow conditions. Multi-organ chips, such as a gut-liver-on-a-chip, could be employed to study the compound's metabolism and potential multi-organ effects simultaneously. mdpi.com

These advanced models allow for more controlled experimental conditions and the ability to collect cells for detailed genomic or proteomic analysis, providing a powerful platform for deeper mechanistic investigation. mdpi.com

Computational and In Silico Approaches for Predicting Activity and Guiding Mechanistic Research

Computational and in silico methods are indispensable tools for modern drug research, offering the ability to predict activity, guide experimental design, and interpret complex data. justia.comnih.gov Future fundamental research on this compound should harness these approaches to accelerate the discovery of its mechanistic nuances.

Key computational strategies include:

Molecular Docking and Simulation: These techniques can be used to model the interaction of this compound with its known target, thromboxane A2 synthase, in greater detail. Furthermore, they can be employed to screen for potential off-target interactions by docking the molecule against a wide array of other proteins, helping to prioritize experimental validation of unidentified targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the structural features of this compound and its analogues with their biological activity. mdpi.com This can guide the design of new molecular probes to investigate specific aspects of its mechanism or to develop derivatives with altered activity profiles.

Machine Learning (ML) and AI: Machine learning models can be trained on large biological datasets to predict various properties, from pharmacokinetic profiles to potential toxicity. nih.govnih.gov For this compound, ML models could be developed to predict its inhibitory activity against a range of enzymes or to analyze omics data to identify complex patterns and novel correlations that might be missed by conventional analysis. nih.govnih.gov

Prediction of Activity Spectra for Substances (PASS): In silico tools like PASS can predict a wide range of biological activities based on a compound's structure, offering hypotheses for new therapeutic applications or mechanistic pathways that can be tested experimentally. semanticscholar.org

By integrating these computational approaches, researchers can generate testable hypotheses more efficiently, reducing the time and cost associated with laboratory experiments and guiding the research toward the most promising avenues for mechanistic discovery. justia.com

Data Tables

Table 1: Prospective Research Avenues for this compound

| Research Area | Key Technology/Method | Objective |

|---|---|---|

| Molecular Targets & Signaling | G Protein Coupling Assays, Nuclear/Cytoplasmic Fractionation | To determine if Nafagrel directly modulates specific G proteins (Gq, G13, Gs) or their downstream effectors in a compartmentalized manner. nih.gov |

| Systems-Level Understanding | Metabolomics, Transcriptomics | To identify global changes in metabolites and gene expression, revealing novel affected pathways and providing a holistic view of the drug's action. nih.gov |

| Novel Experimental Models | Organ-on-a-Chip (e.g., Vessel-on-a-Chip), Organoids | To study the compound's effects in a more physiologically relevant human microenvironment, allowing for deeper mechanistic insights into its vascular and tissue-specific activities. mdpi.comnih.gov |

| Computational Approaches | Molecular Docking, Machine Learning, QSAR | To predict off-target interactions, model pharmacokinetic behavior, and guide the design of new chemical probes to dissect its mechanism of action. mdpi.comnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the established synthetic routes for Nafagrel hydrochloride, and how can researchers optimize yield and purity?

this compound synthesis typically involves nucleophilic substitution or condensation reactions, with intermediates purified via recrystallization or chromatography. To optimize yield and purity:

- Use fractional crystallization with solvents like ethanol-water mixtures to isolate high-purity crystals .

- Employ design of experiments (DoE) to test variables (e.g., temperature, catalyst concentration) and identify optimal conditions .

- Validate purity via HPLC coupled with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

Q. Which analytical techniques are recommended for characterizing this compound's purity and stability?

- Purity analysis : Use reversed-phase HPLC with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) to resolve impurities. Cross-validate with NMR (¹H/¹³C) for structural confirmation .

- Stability testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH, acidic/alkaline hydrolysis) and monitor degradation products via mass spectrometry .

- Quantify water content via Karl Fischer titration to assess hygroscopicity .

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

- Use cell-based assays (e.g., platelet aggregation inhibition in human PRP) to evaluate target engagement. Normalize data to positive controls (e.g., aspirin) .

- For metabolic stability, incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Assess solubility and permeability using Caco-2 cell monolayers or artificial membranes (PAMPA) .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions in this compound's reported pharmacokinetic parameters?

- Controlled variable testing : Use a crossover study design in animal models to isolate factors like diet, formulation, or genetic polymorphisms affecting bioavailability .

- Population pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to analyze inter-individual variability in clinical data .

- Validate assays using harmonized protocols (e.g., FDA Bioanalytical Method Validation guidelines) to minimize inter-lab variability .

Q. What strategies are effective for identifying and characterizing reactive metabolites of this compound in preclinical studies?

- Trapping assays : Incubate Nafagrel with glutathione or cyanide in hepatocytes to capture electrophilic intermediates, followed by LC-HRMS for structural elucidation .

- CYP phenotyping : Use recombinant cytochrome P450 isoforms to identify enzymes responsible for metabolite formation (e.g., CYP3A4/2D6) .

- Correlate findings with toxicity endpoints (e.g., micronucleus assay) to assess metabolite genotoxicity .

Q. How should researchers approach target validation studies for this compound's purported mechanism of action?

- Genetic knockdown : Use siRNA or CRISPR-Cas9 to silence candidate targets (e.g., platelet receptors) in cellular models and assess functional changes .

- Biochemical assays : Measure intracellular cAMP or calcium flux to confirm downstream signaling effects .

- Cross-reference with omics datasets (e.g., transcriptomics/proteomics) to identify off-target interactions .

Methodological Guidance

- Data analysis : For dissolution studies, fit release kinetics to models like Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) .

- Documentation : Follow ICH guidelines for reporting impurities (>0.1% threshold) and include raw chromatograms in supplementary materials .

- Ethical compliance : Adhere to OECD 423 guidelines for acute toxicity testing in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.